molecular formula C17H18FN3O4S B3943393 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3943393
M. Wt: 379.4 g/mol
InChI Key: WACPCGLCQBHOAP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a piperazine derivative featuring a 2-fluorobenzyl group at the N1 position and a 2-nitrophenylsulfonyl moiety at the N4 position. Piperazine-based compounds are widely studied for their structural versatility, enabling modifications that influence pharmacological properties such as solubility, bioavailability, and target affinity .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPCGLCQBHOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Potential

The compound is investigated for its potential as a pharmacological agent owing to its structural similarity to other biologically active piperazine derivatives. Piperazines are known for their diverse biological activities, and this compound may exhibit similar properties. Preliminary studies suggest that it could influence pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is crucial for optimizing its pharmacological effects. The presence of the fluorobenzyl and nitrophenylsulfonyl groups enhances its binding affinity and specificity towards biological targets, such as receptors and enzymes.

Case Studies

Research has shown that compounds with similar structures can exhibit significant activity against various diseases, including cancer and neurological disorders. For instance, studies on piperazine derivatives have demonstrated their potential as antipsychotic agents or antidepressants due to their interaction with neurotransmitter systems.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve evaluating its effects on cell lines to determine cytotoxicity, proliferation rates, and other relevant biological endpoints.

Synthesis and Production

The industrial production of this compound may involve optimized synthetic routes for higher yields and purity. Techniques such as continuous flow reactors can enhance efficiency in large-scale synthesis.

Chemical Research

The compound serves as a building block in the synthesis of more complex molecules and can be utilized in coordination chemistry as a ligand. Its unique properties may lead to the development of new materials or catalysts in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and nitrophenylsulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound may confer greater metabolic stability than 4-fluorophenyl derivatives due to reduced susceptibility to oxidative metabolism .

Key Insights :

  • Sulfonamide Role : The sulfonyl group enhances hydrogen-bonding capacity, critical for target engagement (e.g., PKM2 binding in [¹⁸F]DASA-23) .
  • Fluorine Impact : Fluorinated benzyl groups (e.g., 2-fluorobenzyl) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Physicochemical Properties
Property 1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (4h)
Molecular Weight ~405.3 g/mol (estimated) 474.04 g/mol 474.04 g/mol
Solubility Low in water (predicted); high in DMSO Soluble in DMSO, methanol Similar to 7c
pKa ~7.5 (piperazine NH) Not reported Not reported
LogP ~3.2 (estimated) ~4.1 (calculated) ~3.9 (calculated)

Notes:

  • The ortho-nitro group in the target compound may reduce solubility compared to para-nitro analogs due to steric effects .

Biological Activity

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This compound features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-nitrophenylsulfonyl group, which enhance its pharmacological potential. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
  • Molecular Formula : C17H18FN3O4S
  • Molecular Weight : 369.41 g/mol
PropertyValue
InChIInChI=1S/C17H18FN3O4S
Exact Mass369.095514 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorobenzyl and nitrophenylsulfonyl groups contributes to its binding affinity and specificity. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that piperazine derivatives can induce necroptosis in K562 leukemic cells, suggesting potential applications in cancer therapy. The compound's ability to bind aminergic receptors has also been noted, which may play a role in its cytotoxic effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the piperazine ring:

  • The fluorobenzyl group enhances binding affinity for certain receptors.
  • The nitrophenylsulfonyl moiety contributes to the compound's overall stability and reactivity.

Case Studies

  • Antileukemic Activity :
    • A study demonstrated that LQFM018, a related piperazine derivative, showed necroptotic signaling in K562 cells, with implications for overcoming chemoresistance in cancer therapy .
    • The presence of the phenyl group at C-2 was found to significantly affect anti-K562 activity, suggesting that modifications to the piperazine structure can yield compounds with enhanced efficacy against leukemia .
  • Comparative Studies :
    • When compared to similar compounds lacking either the fluorobenzyl or nitrophenylsulfonyl groups, this compound exhibited superior biological activity, emphasizing the significance of its unique structural features .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 1-(2-fluorobenzyl)piperazine with 2-nitrophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate sulfonylation. Temperature control (room temperature to 60°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) or crystallization yields high-purity products .
  • Key Variables : Solvent polarity (DMF enhances nucleophilicity), base strength (weak bases like K₂CO₃ reduce hydrolysis), and stoichiometric ratios (1.2–1.5 equiv. of sulfonyl chloride improve conversion) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, the 2-fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm), while the sulfonyl group deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the 2-nitrophenylsulfonyl group and confirms dihedral angles between aromatic rings .

Q. What role do the 2-fluorobenzyl and 2-nitrophenylsulfonyl groups play in reactivity?

  • Electronic Effects : The electron-withdrawing nitro group enhances sulfonyl electrophilicity, facilitating nucleophilic attacks (e.g., by piperazine). The 2-fluorobenzyl group’s ortho-fluorine induces steric hindrance, affecting regioselectivity in subsequent derivatization .
  • Stability Considerations : The nitro group may decompose under strong reducing conditions, necessitating protective strategies (e.g., catalytic hydrogenation with Pd/C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what catalysts are effective?

  • Catalytic Systems : Transition metals like Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry for triazole-functionalized derivatives. Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl modifications .
  • Solvent Engineering : Mixed solvents (e.g., H₂O:DCM 1:2) enhance interfacial reactions, while microwave-assisted synthesis reduces reaction times (e.g., 2 h vs. 12 h conventional) .

Q. What computational strategies are used to predict binding affinities with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with tyrosine kinases or antimicrobial targets. The 2-nitrophenylsulfonyl group’s sulfonamide moiety often forms hydrogen bonds with active-site residues (e.g., Lys216 in EGFR) .
  • MD Simulations : Assess conformational stability of the piperazine ring in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?

  • Functional Group Modulation :

  • Replacing 2-fluorobenzyl with 4-fluorobenzyl increases logP (lipophilicity) by 0.3 units, enhancing membrane permeability .
  • Substituting the nitro group with methoxy reduces electrophilicity but improves solubility .
    • Biological Assays : Antimicrobial potency (MIC values) against S. aureus and cytotoxicity (IC₅₀) in HEK293 cells are benchmarked to correlate substituent effects with activity .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Degradation Pathways : Acidic conditions (pH < 3) hydrolyze the sulfonamide bond, while alkaline conditions (pH > 10) deprotonate the piperazine ring. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
  • Storage Recommendations : Lyophilized solids stored at -20°C under argon retain >95% purity for 12 months .

Q. How are contradictions in reported biological activities resolved?

  • Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ = 5 μM vs. 20 μM) may arise from assay conditions (serum concentration, cell line variability). Meta-analyses using standardized protocols (e.g., NCI-60 panel) reconcile data .
  • Statistical Tools : Multivariate regression identifies confounding variables (e.g., solvent DMSO concentration) affecting readouts .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior?

  • 2D NMR (COSY, NOESY) : Maps through-space interactions between the fluorobenzyl and piperazine protons, confirming restricted rotation .
  • Solid-State NMR : Probes crystallinity and polymorphic transitions, critical for formulation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

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